molecular formula C19H21N3OS B12296573 2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12296573
M. Wt: 339.5 g/mol
InChI Key: CYYXEIJPMRXNIB-UHFFFAOYSA-N
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Description

2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . This compound may also interact with other molecular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which contribute to its distinct biological activities.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

2-(4-propoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N3OS/c1-2-11-23-13-9-7-12(8-10-13)18-21-17(20)16-14-5-3-4-6-15(14)24-19(16)22-18/h7-10H,2-6,11H2,1H3,(H2,20,21,22)

InChI Key

CYYXEIJPMRXNIB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)N

Origin of Product

United States

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